3-(Carboxyamino)prop-2-enoic acid
Description
3-(Carboxyamino)prop-2-enoic acid is a carboxylic acid derivative characterized by a prop-2-enoic acid backbone substituted with a carboxyamino (-NH-COOH) functional group. These compounds are often synthesized via condensation reactions involving anhydrides and amines or through nucleophilic additions , with applications in pharmaceuticals and materials science.
Properties
CAS No. |
61212-33-7 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
3-(carboxyamino)prop-2-enoic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-2-5-4(8)9/h1-2,5H,(H,6,7)(H,8,9) |
InChI Key |
ILTLVBZTBZMGKN-UHFFFAOYSA-N |
Canonical SMILES |
C(=CNC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxyamino)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of acrylic acid with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboxyamino group.
Industrial Production Methods
Industrial production of this compound often involves the large-scale oxidation of propylene, which is a byproduct of ethylene and gasoline production. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxyamino)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The carboxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Carboxyamino)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(Carboxyamino)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Groups
The carboxyamino group in 3-(Carboxyamino)prop-2-enoic acid distinguishes it from other prop-2-enoic acid derivatives. Key comparisons include:
Key Observations :
- Bioactivity: Carboxyamino derivatives (e.g., ) and aminophenyl analogs (e.g., ) are linked to therapeutic applications, including anti-inflammatory and enzymatic inhibition.
- Synthetic Utility : Brominated and benzoyl-substituted derivatives (e.g., ) serve as intermediates in heterocyclic synthesis.
- Hydrogen Bonding: The carboxyamino group facilitates intramolecular hydrogen bonding (e.g., O–H⋯O in ), influencing crystallinity and stability.
Physicochemical Properties
- Solubility: Carboxyamino and hydroxyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polar functional groups.
- Thermal Stability: Aroyl-substituted derivatives (e.g., ) show enhanced stability under thermal conditions compared to amino-substituted analogs.
- Crystallinity : Compounds with planar structures (e.g., COC=CCOOH moiety in ) form well-defined crystals, critical for X-ray diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
